Triticone C
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Overview
Description
Triticone C is a member of the triticones, a family of spirocyclic lactams produced by the fungal pathogen Pyrenophora tritici-repentis. This compound is part of a group of secondary metabolites that have been identified in ascomycete fungi and are known for their roles in signaling, defense, and as toxins .
Preparation Methods
Triticone C is synthesized through a biosynthetic pathway involving polyketide synthase (PKS) and nonribosomal peptide synthase (NRPS) enzymes. The biosynthetic gene cluster responsible for triticone production has been identified, and deletion of the hybrid PKS-NRPS gene abolishes the production of all triticones . .
Chemical Reactions Analysis
Triticone C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Triticone C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a molecular probe to study enzyme inhibition and other biochemical processes. In biology, this compound is studied for its antimicrobial properties and its role in plant-pathogen interactions.
Mechanism of Action
The mechanism of action of triticone C involves the inhibition of enzymes that contain thiol functional groups. This inhibition affects various physiological functions, including photosynthesis and cellular respiration. The molecular targets of this compound include enzymes involved in these processes, and the pathways affected are those related to energy production and metabolic regulation .
Comparison with Similar Compounds
Triticone C is part of a family of compounds that includes triticone A, triticone B, triticone D, triticone E, and triticone F. These compounds share a spirocyclic lactam core structure but differ in their specific functional groups and biological activities. Triticone A and triticone B are known for their phytotoxic effects, while this compound and triticone D are less active .
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(6E,10R)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione |
InChI |
InChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11?,12-,14?/m0/s1 |
InChI Key |
UEEZHRJFRYRGNC-ODJODULFSA-N |
Isomeric SMILES |
CC/C=C/1\C=CC(=O)[C@@H](C12C(C(=C)N(C2=O)OC)O)O |
Canonical SMILES |
CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O |
Origin of Product |
United States |
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